Desmopressin (trifluoroacetate salt)

Description

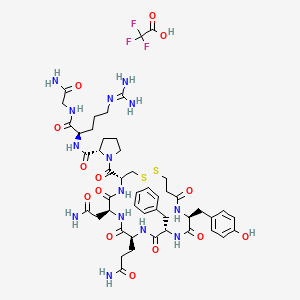

Structure

2D Structure

Properties

Molecular Formula |

C48H65F3N14O14S2 |

|---|---|

Molecular Weight |

1183.2 g/mol |

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H64N14O12S2.C2HF3O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;3-2(4,5)1(6)7/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);(H,6,7)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1 |

InChI Key |

SSJRGONHCCPVKV-IFHOVBQLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Desmopressin Trifluoroacetate Salt

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling the linear precursor of Desmopressin (B549326). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. biosynth.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is favored over the older tert-butyloxycarbonyl (Boc) chemistry, primarily because it employs milder, non-corrosive basic conditions for deprotection and avoids the use of hazardous hydrofluoric acid for final cleavage. google.com

Optimization of Resin Chemistry for Desmopressin (trifluoroacetate salt) Synthesis

The choice of solid support is a critical parameter that influences the efficiency of peptide chain elongation, reagent accessibility, and ultimately, the purity of the final product. Optimization involves selecting a resin with appropriate swelling characteristics, linker stability, and loading capacity. nih.gov

Polystyrene (PS) resins, cross-linked with divinylbenzene, are common but are inherently hydrophobic and require solvents like dichloromethane (B109758) (DCM) for effective swelling. nih.gov For a hydrophilic peptide like the Desmopressin precursor, composite resins such as PEGylated polystyrene (e.g., TentaGel) or highly hydrophilic supports like amino-Li-resin can be advantageous. nih.govresearchgate.net These resins exhibit excellent swelling in a broader range of polar solvents, including those considered "greener," which can improve reaction kinetics and help disrupt peptide aggregation. nih.gov

The linker, which connects the peptide to the resin, is equally important. For Desmopressin, which has a C-terminal glycinamide (B1583983), a Rink Amide linker is often employed. biotage.com This linker is stable throughout the Fmoc-based synthesis but is cleaved under strong acidic conditions (e.g., with trifluoroacetic acid, TFA), which simultaneously removes most side-chain protecting groups and forms the desired peptide amide. biotage.com

An alternative and highly effective choice is the 2-chlorotrityl chloride (2-CTC) resin. almacgroup.com This resin allows for the cleavage of the peptide from the support under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact. biotage.com This feature is particularly useful for preparing protected peptide fragments for subsequent segment condensation in solution. Furthermore, the steric bulk of the trityl linker can effectively minimize the formation of diketopiperazine, a common side reaction. peptide.com The accurate determination of resin loading is a critical quality attribute in large-scale synthesis, as it dictates the stoichiometry of all subsequent reactions. almacgroup.com

| Resin Type | Key Characteristics | Advantages for Desmopressin Synthesis | Disadvantages |

|---|---|---|---|

| Rink Amide Resin | Polystyrene-based; yields a C-terminal amide upon cleavage with strong acid (TFA). | Directly yields the required glycinamide C-terminus. biotage.com | Requires strong acid for cleavage, which may not be ideal for all protecting group strategies. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-sensitive polystyrene resin. almacgroup.com | Allows cleavage under very mild conditions, preserving side-chain protecting groups. The steric bulk of the linker minimizes diketopiperazine formation. biotage.compeptide.com | Requires a separate amidation step after cleavage if a C-terminal amide is desired. |

| PEG Composite Resins (e.g., TentaGel) | Polystyrene matrix with grafted polyethylene (B3416737) glycol chains. | Excellent swelling in polar solvents, improves solvation of the growing peptide chain, potentially reducing aggregation. biosynth.com | Generally more expensive than standard polystyrene resins. |

Coupling Reagent Selection and Reaction Kinetics

The formation of the amide bond between the incoming amino acid and the resin-bound peptide chain is the core reaction in SPPS. This is achieved by activating the carboxyl group of the new amino acid. The selection of the coupling reagent is critical for ensuring high coupling efficiency, minimizing side reactions, and especially for suppressing racemization at the α-carbon of the activated amino acid. uni-kiel.de

Commonly used coupling reagents fall into two main classes: carbodiimides and onium salts. bachem.com

Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIC), are frequently used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®. google.combachem.com These additives act as racemization suppressors and can enhance reaction rates. uni-kiel.de DIC is preferred over dicyclohexylcarbodiimide (B1669883) (DCC) in SPPS because its urea (B33335) byproduct is soluble in common solvents like dimethylformamide (DMF), facilitating removal during wash steps. peptide.com

Onium salts (phosphonium or aminium/uronium) like HBTU, HATU, and PyBOP® are highly efficient and fast-acting. bachem.compeptide.com HATU, which contains the HOAt moiety, is particularly effective for difficult couplings, including sterically hindered amino acids, and provides superior racemization suppression compared to its HOBt-based analogue, HBTU. uni-kiel.debachem.com

The kinetics of the coupling reaction are influenced by factors such as reagent concentration, temperature, and the resin itself. researchgate.net Reactions are typically monitored to ensure completion using qualitative colorimetric tests like the ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines on the resin. google.comresearchgate.net A negative test indicates a complete coupling, allowing the synthesis to proceed to the next deprotection step. researchgate.net

| Reagent/System | Class | Key Features |

|---|---|---|

| DIC/HOBt | Carbodiimide/Additive | Cost-effective and widely used system. HOBt suppresses racemization. google.comuni-kiel.de |

| DIC/OxymaPure® | Carbodiimide/Additive | Oxyma is a modern, safer, and highly effective alternative to HOBt. |

| HBTU/DIPEA | Aminium/Uronium Salt | Fast and efficient coupling. Byproducts are soluble and easily washed away. bachem.com |

| HATU/DIPEA | Aminium/Uronium Salt | Highly reactive, excellent for difficult couplings and low racemization. bachem.com |

| PyBOP®/DIPEA | Phosphonium Salt | Very effective, particularly for sterically hindered couplings. peptide.com |

Side Reaction Mitigation Strategies in SPPS

Several side reactions can occur during SPPS, leading to impurities that are often difficult to remove. Key strategies are employed to mitigate these issues.

Racemization: The activation of the carboxylic acid can lead to the loss of chiral integrity at the α-carbon, particularly for amino acids like Cysteine and Histidine. nih.gov This is suppressed by using coupling additives like HOBt or HOAt and by avoiding prolonged activation times. peptide.comuni-kiel.de The development of protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) has shown superior suppression of racemization compared to standard Fmoc protection. nih.gov

Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction is most common after the second amino acid has been coupled to the resin, resulting in the cleavage of the dipeptide from the support. iris-biotech.de It is particularly prevalent with C-terminal Proline residues. Using sterically hindered resins like 2-CTC or introducing the first two amino acids as a pre-formed dipeptide unit can effectively prevent this side reaction. peptide.comiris-biotech.de

Aspartimide Formation: Peptides containing Aspartic acid are prone to intramolecular cyclization to form a five-membered aspartimide ring, especially under the basic conditions of Fmoc removal. iris-biotech.deresearchgate.net This can lead to chain termination or the formation of β-aspartyl peptide impurities. Using specialized protecting groups on the backbone nitrogen of the preceding amino acid, such as 2-hydroxy-4-methoxybenzyl (Hmb), can block this reaction. peptide.com

Incomplete Reactions and Deletion Sequences: To prevent the formation of peptides missing one or more amino acids (deletion sequences), it is crucial to ensure that both the coupling and deprotection steps go to completion. If a coupling reaction is found to be incomplete via the Kaiser test, a second coupling is performed. researchgate.net If unreacted amino groups persist, a capping step is performed. This involves acetylating the free amines using reagents like acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA), rendering them unreactive for subsequent coupling steps. peptide.comyoutube.com

Solution-Phase Peptide Synthesis (LPPS) Techniques

While SPPS is dominant, solution-phase synthesis offers advantages for large-scale production and for the coupling of large, purified peptide segments. A hybrid approach, where fragments are made on solid phase and then combined in solution, is a powerful strategy. google.com

Segment Condensation Methodologies

Segment condensation is a convergent strategy that involves synthesizing protected peptide fragments of the target sequence and then coupling them together in solution. researchgate.net For Desmopressin, the linear nonapeptide could be divided into two or three fragments. These fragments are first synthesized and purified, often using SPPS on a resin like 2-CTC that allows for mild cleavage while retaining side-chain protection.

The key challenges in this approach are maintaining the solubility of the often-hydrophobic protected fragments and achieving a clean, racemization-free coupling between the large segments. Coupling reagents that are particularly effective for segment condensation with low epimerization, such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), are often employed. peptide.com The final step after assembling the full linear sequence is the intramolecular cyclization to form the critical disulfide bridge, typically achieved through oxidation with iodine in dilute solution. researchgate.netresearchgate.net

Protecting Group Strategies in LPPS

A successful segment condensation strategy relies on an intricate and robust orthogonal protecting group scheme. wikipedia.org This ensures that specific protecting groups can be removed selectively without affecting others, allowing for the controlled unmasking of the C-terminal carboxyl group of one fragment and the N-terminal amino group of another for coupling.

For a hypothetical two-segment synthesis of Desmopressin, a strategy might look like this:

Fragment A (e.g., Mpa-Tyr-Phe-Gln-Asn-Cys): The C-terminal Cysteine could be protected as a methyl or ethyl ester, which can be saponified later. The thiol groups of Mpa and Cys would be protected with groups like Trityl (Trt) or Acetamidomethyl (Acm). researchgate.netpeptide.com The N-terminal Mpa would not require an amino protecting group. Other side chains (Gln, Asn, Tyr) would have acid-labile protection (e.g., Trt, tBu).

Fragment B (e.g., Pro-D-Arg-Gly): The N-terminal Proline would be protected with a group removable under conditions orthogonal to the C-terminal ester of Fragment A, for instance, a benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis. creative-peptides.com The Arginine side chain would carry an acid-labile group like Pbf.

After coupling the two fragments, the C-terminal ester would be removed, followed by the simultaneous deprotection of the thiol groups and oxidative cyclization to form the disulfide bond. The final step would be global deprotection of the remaining side-chain groups with strong acid to yield the final peptide.

Hybrid Synthesis Approaches

The synthesis of Desmopressin, a complex cyclic nonapeptide, has evolved significantly, with hybrid methodologies becoming increasingly prevalent. These approaches strategically combine the advantages of different synthesis paradigms—most notably Solid-Phase Peptide Synthesis (SPPS) and solution-phase (or liquid-phase) chemistry—to enhance efficiency, yield, and purity.

A predominant hybrid strategy involves the initial linear assembly of the peptide chain on a solid support resin using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. google.comresearchgate.netnih.gov This solid-phase approach facilitates the sequential addition of amino acids with simplified purification at each step, as excess reagents and by-products are easily washed away. Following the complete assembly of the linear peptide, it is cleaved from the resin. The crucial cyclization step, which forms the disulfide bridge between the N-terminal 3-mercaptopropionic acid (Mpa) and the cysteine residue, is then performed in the liquid phase. researchgate.netgoogle.com This solution-phase cyclization allows for high-dilution conditions that favor the desired intramolecular reaction over intermolecular polymerization, which can be a significant side reaction in on-resin cyclization.

An alternative hybrid method involves performing the cyclization while the peptide is still attached to the solid support. google.comresearchgate.net After the linear sequence is synthesized, specific protecting groups on the thiol moieties of Mpa and cysteine are selectively removed, and an oxidizing agent is introduced to form the disulfide bond directly on the resin. google.com The cyclic peptide is then cleaved from the support. While this on-resin oxidation can be a more streamlined process, it may have lower yields compared to solution-phase oxidation. researchgate.net

A novel approach outlined in recent patents employs an electrochemical method for the disulfide bond formation in the liquid phase after the peptide has been synthesized on a solid support and cleaved. google.com This technique is presented as a more controlled and environmentally friendly alternative to traditional chemical oxidants. google.com

Purification and Isolation Techniques

The purification and isolation of Desmopressin (trifluoroacetate salt) are critical stages that dictate the final purity and quality of the active pharmaceutical ingredient. These processes are designed to remove a host of potential impurities, including deletion sequences, incompletely deprotected peptides, and diastereomers that may have formed during synthesis.

Advanced Chromatographic Purification (e.g., Preparative HPLC, Ion Exchange Chromatography)

Preparative High-Performance Liquid Chromatography (HPLC) is the cornerstone of Desmopressin purification. ardena.com Specifically, Reversed-Phase HPLC (RP-HPLC) is extensively used, employing stationary phases like octadecylsilane (B103800) (C18) bonded silica. google.comgoogle.com This technique separates the target peptide from impurities based on differences in hydrophobicity.

The process typically involves:

Dissolving the crude peptide, obtained after synthesis and cleavage, in an appropriate aqueous solution. google.com

Loading the solution onto a preparative RP-HPLC column.

Eluting the column with a gradient of an organic solvent (commonly acetonitrile) in an aqueous mobile phase containing an ion-pairing agent, such as trifluoroacetic acid (TFA) or acetic acid. google.comtandfonline.com

Collecting the fractions containing the pure Desmopressin peptide.

Analyzing the fractions for purity, pooling the desired fractions, and removing the solvent, often through lyophilization. researchgate.net

Some purification protocols utilize a two-step HPLC process to achieve very high purity. An initial purification might use a buffer system like ammonium (B1175870) sulfate (B86663)/acetonitrile (B52724), followed by a second HPLC step using an acetic acid/acetonitrile system, which also serves as a salt exchange step. google.com

Ion-exchange chromatography is another powerful tool, used both for purification and for counter-ion conversion. google.comtoxicdocs.org In this method, the peptide is passed through a column containing a charged resin. Cation exchange can be used to bind the positively charged Desmopressin, allowing neutral or negatively charged impurities to be washed away. The pure peptide is then eluted by changing the pH or increasing the salt concentration of the buffer. Anion exchange resins are particularly useful for replacing counter-ions like trifluoroacetate (B77799). google.comtoxicdocs.org

| Parameter | HPLC Purification Method 1 | HPLC Purification Method 2 |

| Column | Polymer reverse phase packed column | C18 reverse phase filler column |

| Mobile Phase A | 0.3% acetic acid aqueous solution | 50mmol/L ammonium sulfate solution |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B (2 min) -> 25% B (5 min) -> 40% B (30 min) | Gradient elution (specifics vary) |

| Detection | 220 nm | Not specified |

| Reference | google.com | google.com |

Counter-Ion Exchange Strategies for Trifluoroacetate Mitigation and Conversion

Solid-phase peptide synthesis using Fmoc chemistry typically involves trifluoroacetic acid (TFA) for the final cleavage of the peptide from the resin. nih.govresearchgate.net This results in the peptide being isolated as a trifluoroacetate salt. While TFA is an excellent reagent for synthesis, its presence in the final product can be undesirable for certain biological applications. Therefore, well-defined counter-ion exchange strategies are employed to replace the trifluoroacetate (TFA⁻) anion with a more biocompatible one, such as acetate (B1210297) or chloride. mdpi.commdpi.com

Several methods are used for this exchange:

Lyophilization from Acid Solutions : This is a common and convenient method where the peptide-TFA salt is repeatedly dissolved in a dilute acid solution, such as 0.1 M hydrochloric acid (HCl), and then lyophilized (freeze-dried). nih.govmdpi.com The stronger acid protonates the trifluoroacetate, forming volatile trifluoroacetic acid, which is removed during lyophilization, while the chloride ion remains as the new counter-ion. toxicdocs.org Multiple cycles are often required to achieve a high degree of exchange. mdpi.com

Ion-Exchange Chromatography : The peptide solution can be passed through a strong anion-exchange resin that has been pre-loaded with the desired counter-ion (e.g., acetate). toxicdocs.org The resin captures the TFA⁻ ions and releases the acetate ions into the peptide solution.

RP-HPLC with Alternative Ion-Pairing Agents : The counter-ion exchange can be performed directly during HPLC purification by using a mobile phase containing the desired counter-ion. For example, using acetic acid in the mobile phase instead of TFA will result in the purified peptide being isolated as an acetate salt. toxicdocs.org

Incubation in HCl-Saturated Organic Solvents : A more recent approach involves dissolving the peptide in an organic solvent like acetonitrile or tert-butanol (B103910) that is saturated with HCl gas. nih.govresearchgate.net After incubation, the solvent is evaporated. This method has shown superior exchange efficiency, in some cases requiring only a single cycle. nih.govresearchgate.net

| Method | Principle | Key Advantages | Key Disadvantages | Reference(s) |

| Lyophilization from HCl | Displacement of TFA by a stronger acid (HCl) and removal of volatile TFA by freeze-drying. | Convenient, widely used. | Often requires multiple, time-consuming cycles. | nih.govmdpi.commdpi.com |

| Ion-Exchange Resin | Anion exchange resin captures TFA⁻ and releases a different anion (e.g., acetate). | Can be highly efficient. | May reduce peptide yield; requires an additional processing step. | toxicdocs.org |

| RP-HPLC Exchange | Use of an alternative ion-pairing agent (e.g., acetic acid) in the HPLC mobile phase. | Combines purification and salt exchange into a single step. | The choice of counter-ion is limited to those suitable for HPLC. | toxicdocs.org |

| HCl-Saturated Organic Solvents | Incubation in an organic solvent saturated with HCl to facilitate exchange. | High efficiency, potentially requiring only one cycle. | Requires handling of HCl gas and organic solvents. | nih.govresearchgate.net |

Lyophilization and Drying Methodologies

Lyophilization, or freeze-drying, is a critical final step in the isolation of Desmopressin. It is a low-temperature dehydration process that involves freezing the peptide solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. youtube.com This method is ideal for heat-sensitive molecules like peptides, as it avoids the degradation that can occur with high-temperature drying. google.com

The process ensures the stability of the peptide, producing a dry, readily soluble powder that can be easily handled and stored. youtube.com In the context of Desmopressin, lyophilization is used not only for isolating the final purified product but also as an integral part of counter-ion exchange protocols. tandfonline.comnih.gov

Spray freeze-drying (SFD) is an emerging technology that combines spray-drying and freeze-drying to produce particles with specific characteristics. bohrium.com In this process, a liquid formulation is atomized into a cold medium (like liquid nitrogen) to create frozen droplets, which are then lyophilized. This technique can produce highly porous, spherical particles with a consistent size distribution, which can be beneficial for specific formulations. bohrium.com The stability of Desmopressin during SFD can be enhanced by including protective excipients such as sugars, amino acids (e.g., phenylalanine), and cyclodextrins in the formulation. bohrium.com

Green Chemistry Principles in Desmopressin (trifluoroacetate salt) Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. mdpi.com In the synthesis of Desmopressin, several strategies align with this goal.

Shift from Boc to Fmoc Chemistry : One of the most significant green advancements in Desmopressin synthesis has been the move from older Boc/Benzyl chemistry to Fmoc-based SPPS. google.comgoogle.com The Boc methodology requires the use of highly toxic and corrosive hydrogen fluoride (B91410) (HF) for the final cleavage step. In contrast, Fmoc chemistry utilizes milder bases like piperidine (B6355638) for deprotection and TFA for cleavage, which are considered more environmentally benign and safer to handle. google.comgoogle.com

Electrochemical Oxidation : The use of liquid-phase electrochemical oxidation for forming the disulfide bond presents a green alternative to traditional chemical oxidants like iodine or potassium ferricyanide. google.com This method avoids the use of hazardous reagents and the generation of associated chemical waste, improving the atom economy and environmental profile of the synthesis. google.com

Avoiding Unnecessary Protecting Groups : Studies have shown that for the synthesis of Desmopressin, the side chains of certain amino acids like glutamic acid (Glu) and aspartic acid (Asp) may not require protection. researchgate.net Eliminating these protecting groups simplifies the synthesis by reducing the number of reaction steps (protection and deprotection), which in turn reduces solvent and reagent consumption, aligning with the principles of atom economy and waste reduction.

Structural and Conformational Analysis of Desmopressin Trifluoroacetate Salt

Advanced Spectroscopic Characterization

Spectroscopic methods are pivotal in elucidating the three-dimensional structure and dynamic behavior of peptides like desmopressin (B549326) in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Two-dimensional NMR spectroscopy, in conjunction with molecular dynamics simulations, has been instrumental in determining the solution structure of desmopressin in an aqueous environment. nih.govscite.aiupenn.edu These studies have revealed that desmopressin is a flexible molecule. nih.govscite.ai

The macrocyclic ring of desmopressin, formed by a disulfide bridge, is not rigid and exhibits conformational flexibility. nih.govscite.ai A notable feature of its structure is an inverse gamma-turn centered around the Gln4 residue. nih.govscite.aiupenn.edu In contrast, the acyclic tail portion of the peptide and the disulfide bridge itself are characterized by a higher degree of flexibility. nih.govscite.ai The conformational ensemble of desmopressin has been effectively represented by models generated using both standard and time-averaged distance restraints derived from NMR data. nih.govscite.ai

Interestingly, the backbone conformation of residues 4-6 in desmopressin shows a strong resemblance to the crystal structure of pressinoic acid, which is the cyclic part of vasopressin. nih.govscite.ai Furthermore, residues 2-6 of desmopressin superimpose well with the NMR-derived structure of oxytocin (B344502) when bound to neurophysin. nih.govscite.ai These conformational and dynamic properties are believed to be key factors contributing to the distinct pharmacological profile of desmopressin compared to vasopressin. nih.govscite.ai

| Feature | Description |

| Overall Conformation | Flexible molecule in aqueous solution. nih.govscite.ai |

| Macrocyclic Ring | Exhibits conformational flexibility and contains an inverse gamma-turn centered around Gln4. nih.govscite.aiupenn.edu |

| Acyclic Tail & Disulfide Bridge | Characterized by a high degree of flexibility. nih.govscite.ai |

| Structural Analogy | Residues 4-6 are similar to the crystal structure of pressinoic acid. nih.govscite.ai Residues 2-6 are similar to neurophysin-bound oxytocin. nih.govscite.ai |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins and peptides in solution. nih.govmdpi.com By measuring the differential absorption of left and right circularly polarized light, CD provides information on the proportions of α-helices, β-sheets, turns, and random coil structures. nih.govmdpi.comnih.gov

For a peptide like desmopressin, CD spectroscopy can be employed to investigate its global secondary structure and any conformational changes that may occur upon interaction with its biological targets or changes in its environment. mdpi.com The presence of β-turns, such as the inverse γ-turn identified by NMR, would be expected to produce a characteristic CD signal. nih.gov The analysis of CD spectra, often aided by computational deconvolution algorithms, can provide quantitative estimates of the different secondary structural elements present in the conformational ensemble of desmopressin. nih.govelte.hursc.org

| Secondary Structure Element | Expected CD Spectral Features |

| α-Helix | Negative bands around 222 nm and 208 nm, and a positive band around 193 nm. |

| β-Sheet | Negative band around 218 nm and a positive band around 195 nm. |

| β-Turn | Varied spectral features depending on the turn type. |

| Random Coil | Strong negative band around 195 nm. |

High-Resolution Mass Spectrometry (HRMS) for Structural Integrity and Impurity Detection

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the structural integrity of peptides and for the detection and identification of impurities. researchgate.net Liquid chromatography coupled with HRMS (LC-HRMS) allows for the accurate mass determination of desmopressin, confirming its elemental composition. nih.gov

The high resolution and mass accuracy of HRMS instruments are crucial for distinguishing desmopressin from potential impurities, such as degradation products or side-products from the synthesis process. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where the desmopressin ion is isolated and fragmented, provide detailed structural information. The resulting fragmentation pattern serves as a fingerprint, allowing for the verification of the amino acid sequence and the integrity of the disulfide bond. nih.govpnas.orgresearchgate.net This technique is highly specific and can be used to identify and quantify even low levels of related substances. nih.govwaters.comnih.gov

| Analytical Parameter | Application in Desmopressin Analysis |

| Accurate Mass Measurement | Confirms the elemental composition and molecular weight of desmopressin. nih.gov |

| High Resolution | Separates the desmopressin signal from closely related impurities. researchgate.net |

| Tandem MS (MS/MS) | Provides sequence-specific fragment ions for structural confirmation and identification of modifications. nih.govpnas.orgresearchgate.net |

X-ray Crystallography and Solid-State Structural Insights

While a crystal structure for desmopressin (trifluoroacetate salt) is not publicly available, X-ray crystallography of related compounds provides valuable insights into its potential solid-state conformation. The crystal structure of pressinoic acid, the cyclic moiety of vasopressin, has been determined and serves as a structural reference for the macrocyclic ring of desmopressin. nih.govscite.ai

Solid-state NMR (ssNMR) spectroscopy is another powerful technique for studying the structure of peptides in their solid form. mdpi.com It can provide information on the local conformation and packing of molecules in a crystalline or amorphous solid. mdpi.comresearchgate.net For desmopressin (trifluoroacetate salt), ssNMR could be used to probe the conformation of the peptide in the solid state and to study the interactions between the peptide and the trifluoroacetate (B77799) counterion.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of flexible peptides like desmopressin. nih.govmanchester.ac.ukcnrs.fr

Conformational Sampling and Energy Landscape Analysis

Molecular dynamics simulations have been used to complement NMR data and provide a more complete picture of the conformational dynamics of desmopressin in solution. nih.govscite.ainih.gov These simulations can sample a wide range of conformations and can be used to calculate the relative energies of different structures, providing an energy landscape of the molecule. manchester.ac.uk

Studies have shown that MD simulations, often initiated from structures derived from NMR experiments, can effectively explore the conformational space of desmopressin. nih.govresearchgate.net The results of these simulations are generally in good agreement with the experimental data, confirming the flexibility of the molecule and the presence of specific structural motifs like the inverse γ-turn. nih.govacs.orgdiva-portal.orgsigmaaldrich.com By analyzing the trajectories from MD simulations, it is possible to identify the most populated conformational states and the transitions between them, offering a detailed understanding of the dynamic behavior of desmopressin. nih.govmanchester.ac.uk

Ligand-Receptor Docking Simulations for Binding Mode Prediction

To understand the selective and potent action of Desmopressin, a synthetic analog of the hormone arginine vasopressin (AVP), researchers employ ligand-receptor docking and molecular dynamics (MD) simulations. nih.govresearchgate.net These computational techniques build three-dimensional models of Desmopressin interacting with its primary targets, the vasopressin V2 receptor (V2R), and to a lesser extent, the V1a and oxytocin receptors. nih.gov

Simulations are often conducted by creating a model of the receptor, such as the V2R, embedded within a realistic cell membrane environment, like a fully hydrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) membrane. nih.gov The Desmopressin molecule is then "docked" into the receptor's binding site. These complex simulations, run using force fields like Amber, model the physical movements and interactions of the atoms over time. nih.gov

Studies using these methods have successfully proposed a molecular mechanism for Desmopressin's binding. nih.gov The simulations identify key amino acid residues within the receptor that are crucial for binding and activation. For instance, highly conserved transmembrane residues are implicated in V2R activation and the subsequent coupling to G-proteins, which initiates the cellular response. nih.gov Furthermore, these models highlight the importance of internal water molecules, which form a complex network of hydrogen bonds within the receptor's cavity, playing a vital role in stabilizing the bound state of Desmopressin. nih.gov

The binding affinity of Desmopressin (trifluoroacetate salt) has been quantified, showing its high selectivity for the V2 receptor.

| Receptor Subtype | Binding Affinity (Ki) |

| Human Vasopressin V1a | 62.4 nM |

| Human Vasopressin V1b | 5.8 nM |

| Human Vasopressin V2 | 23.3 nM |

This table presents the inhibitor constant (Ki) values of Desmopressin for human vasopressin receptors, indicating the concentration required to inhibit 50% of receptor binding. A lower Ki value signifies a higher binding affinity.

These simulation studies provide a powerful tool for understanding the pharmacological differences between Desmopressin and its natural counterpart, vasopressin, linking differences in their sequence to distinct conformational and dynamic properties. nih.gov

Aggregation Phenomena and Mitigation Strategies

The aggregation of peptide-based therapeutics like Desmopressin is a significant concern as it can impact stability, efficacy, and safety. This phenomenon involves the self-association of peptide molecules, which can be driven by factors such as concentration, temperature, pH, and the composition of the formulation. fidabio.com For peptides, aggregation is often caused by the formation of intermolecular hydrogen bonds, leading to the creation of β-sheet structures, particularly in hydrophobic sequences. peptide.com

A crucial factor in the aggregation of synthetically produced peptides is the presence of counter-ions from the purification process, such as trifluoroacetate (TFA) from reversed-phase high-performance liquid chromatography (HPLC). nih.govnih.govwikipedia.org Desmopressin is often supplied as a trifluoroacetate salt. nih.gov Research has shown that TFA can be a cause of instability, potentially perturbing the peptide's structure and promoting aggregation. nih.gov The presence of TFA can inhibit desired peptide-protein interactions and may influence the biological activity of the peptide, with studies showing that TFA salts can yield different results in cellular proliferation assays compared to hydrochloride salts. nih.govphysiology.org

Several strategies can be employed to mitigate the aggregation of Desmopressin (trifluoroacetate salt):

Molecular Pharmacological Investigations of Desmopressin Trifluoroacetate Salt

Receptor Binding Kinetics and Thermodynamics

Desmopressin (B549326), a synthetic analogue of the natural hormone arginine vasopressin (AVP), exhibits a distinct receptor binding profile that underpins its specific physiological effects. Its interaction with vasopressin receptor subtypes has been characterized through various binding assays, revealing its high affinity and selectivity, particularly for the V2 receptor.

V2 Vasopressin Receptor Binding Affinity and Selectivity Studies

Desmopressin is recognized as a standard selective agonist for the vasopressin V2 receptor (V2R). nih.gov Its structural modifications, including the deamination of the N-terminal cysteine and the substitution of L-arginine at position 8 with D-arginine, confer a high degree of selectivity and an enhanced antidiuretic-to-vasopressor activity ratio compared to native AVP. litfl.comgoogle.com

Binding experiments utilizing radioligand displacement assays have been employed to quantify the affinity of Desmopressin for vasopressin receptors. These studies have determined the inhibitor constant (Ki) of Desmopressin at the human V2 receptor. While values can vary slightly between studies, a reported Ki value for the human V2 receptor is 23.3 nM. caymanchem.combiomol.com Another study reported a Ki value of 65.9 nM for the V2 receptor. nih.gov This affinity allows Desmopressin to effectively bind to and activate V2 receptors, which are predominantly located on the basolateral membrane of the collecting duct cells in the kidneys. litfl.comnih.gov

Selectivity Profile Against Other Vasopressin Receptor Subtypes (V1a, V1b)

While Desmopressin is primarily a V2R agonist, it also interacts with other vasopressin receptor subtypes, namely the V1a and V1b receptors, albeit with different affinities. caymanchem.combiomol.com The V1a receptor is primarily found on vascular smooth muscle, while the V1b receptor is located in the anterior pituitary. nih.gov

Studies have shown that Desmopressin binds to human V1a, V1b, and V2 receptors with Ki values of 62.4 nM, 5.8 nM, and 23.3 nM, respectively. caymanchem.combiomol.com Another investigation comparing its binding to V1b and V2 receptors found that Desmopressin inhibited [3H]arginine vasopressin binding more strongly at the V1b receptor (Ki: 5.84 nM) than at the V2 receptor (Ki: 65.9 nM). nih.gov This indicates a surprisingly high affinity for the V1b receptor, for which it acts as a full agonist. nih.govreactome.org Its significantly lower affinity for the V1a receptor is a key factor in its reduced vasopressor effects compared to AVP. litfl.com

| Receptor Subtype | Ki Value (nM) - Source 1 caymanchem.combiomol.com | Ki Value (nM) - Source 2 nih.gov |

|---|---|---|

| V2 | 23.3 | 65.9 |

| V1a | 62.4 | - |

| V1b | 5.8 | 5.84 |

Signal Transduction Pathway Activation

The binding of Desmopressin to its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological response. The primary pathway involves the activation of the V2 receptor and subsequent downstream processes.

cAMP Accumulation and Downstream Signaling Assays

The V2 receptor is a Gs protein-coupled receptor (GPCR). litfl.comnih.gov Upon agonist binding by Desmopressin, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The resulting increase in intracellular cAMP concentration is a hallmark of V2 receptor activation. nih.gov

Functional assays have confirmed the agonistic activity of Desmopressin. In cells expressing the human V2 receptor, Desmopressin stimulates cAMP accumulation with a reported half-maximal effective concentration (EC50) of 23.9 nM. nih.gov This elevated cAMP level activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, initiating the cellular response to the hormone. nih.gov Additionally, Desmopressin has been shown to be a full agonist at the human V1b receptor, stimulating inositol (B14025) turnover with an EC50 of 11.4 nM. nih.gov

| Receptor Subtype | Signaling Pathway | EC50 Value (nM) nih.gov |

|---|---|---|

| V2 | cAMP Accumulation | 23.9 |

| V1b | Inositol Turnover | 11.4 |

Aquaporin-2 Translocation Mechanisms in Cellular Models

A primary consequence of the Desmopressin-induced cAMP/PKA signaling cascade in the principal cells of the kidney's collecting ducts is the translocation of aquaporin-2 (AQP2) water channels. litfl.comresearchgate.net Under basal conditions, AQP2 is stored in intracellular vesicles. nih.gov

Activation of PKA by the cAMP surge leads to the phosphorylation of AQP2 at specific serine residues in its C-terminal tail. This phosphorylation event is a critical signal that triggers the trafficking of AQP2-containing vesicles to the apical plasma membrane of the cell. nih.gov The vesicles then fuse with the membrane, inserting AQP2 water channels and dramatically increasing the water permeability of the membrane. litfl.comresearchgate.net This process allows for increased water reabsorption from the urine back into the bloodstream. litfl.com Studies have highlighted the importance of phosphorylation at serine 269 in reducing AQP2 endocytosis, thereby prolonging its retention in the apical membrane and sustaining the antidiuretic effect. nih.gov Upon withdrawal of the stimulus, AQP2 is retrieved from the membrane via endocytosis and recycled back into the cell interior. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

The unique pharmacological profile of Desmopressin is a direct result of specific structural modifications to the native arginine vasopressin peptide. These changes enhance its V2 receptor selectivity and metabolic stability. google.com

The two most critical alterations are:

Deamination of Cysteine at position 1: The removal of the amino group from the N-terminal cysteine residue (to form 3-mercaptopropionic acid) significantly reduces the peptide's susceptibility to degradation by aminopeptidases. google.com This modification contributes to its prolonged duration of action compared to AVP. litfl.com

Substitution of L-Arginine with D-Arginine at position 8: Replacing the naturally occurring L-isomer of arginine with the D-isomer drastically diminishes the molecule's pressor activity, which is mediated by V1a receptors. google.com This change is fundamental to the high selectivity of Desmopressin for the antidiuretic (V2) versus the vasopressor (V1a) response. litfl.com

Further SAR studies have explored the impact of other modifications. For instance, conjugating fatty acids to Desmopressin via a cysteine linker was found to increase its lipophilicity and antidiuretic activity. nih.gov The potency of these lipidized conjugates was dependent on the length of the fatty acid chain, with a decanoic acid (C10) chain being the minimum for enhanced activity and a palmitic acid (C16) conjugate showing the most potent effects. nih.gov The structure of the linker itself was also found to be crucial, as removing the carboxyl group from the cysteine linker abolished the enhancement of activity. nih.gov These findings demonstrate that while the core structure of Desmopressin defines its primary activity, further modifications can modulate its pharmacokinetic and pharmacodynamic properties.

Receptor Desensitization and Internalization Mechanisms

The pharmacological effects of Desmopressin are primarily mediated through its selective agonism of the vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) family. nih.govnih.govdrugbank.com Continuous or prolonged stimulation of the V2R by agonists like Desmopressin initiates a cascade of regulatory processes known as desensitization and internalization. These mechanisms are crucial for modulating the cellular response to the hormone, preventing overstimulation, and maintaining cellular homeostasis.

Desensitization refers to the rapid attenuation of the receptor's signaling capacity despite the continued presence of the agonist. This process involves the uncoupling of the G-protein from the receptor, thereby terminating the downstream signaling cascade that typically follows receptor activation. nih.gov For the V2R, this means a reduction in the production of cyclic adenosine monophosphate (cAMP), a key second messenger. nih.govnih.govmyendoconsult.comnih.govyoutube.comoup.comyoutube.com

A key step in the desensitization of the V2R is its phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for a class of proteins known as β-arrestins. pnas.orgnih.gov The binding of β-arrestin to the phosphorylated V2R sterically hinders the receptor's interaction with its cognate G-protein, effectively dampening the signal. nih.gov

Following desensitization, the receptor is often removed from the cell surface through a process called internalization or sequestration. nih.gov This agonist-induced internalization of the V2R is a dose-dependent process. nih.gov β-arrestins play a pivotal role in this process by acting as adaptor proteins, linking the receptor to the endocytic machinery, particularly clathrin-coated pits. pnas.orgnih.govnih.gov The internalization of the V2R requires the activity of the GTPase dynamin. nih.gov

Once internalized, the V2R is transported into endosomal compartments. From here, its fate can vary. Some GPCRs are dephosphorylated and recycled back to the plasma membrane, allowing for the resensitization of the cell to the agonist. However, studies on the V2R in polarized renal collecting duct cells indicate that upon stimulation with dDAVP (Desmopressin), the internalized receptor is primarily targeted for degradation in lysosomes. nih.gov The C-terminal tail of the V2R appears to be a critical determinant of its interaction with β-arrestins and its subsequent trafficking fate. nih.gov

Sustained high concentrations of Desmopressin can lead to a more profound and long-lasting form of desensitization known as receptor downregulation. This involves a decrease in the total number of V2 receptors available for stimulation, which can be a consequence of enhanced lysosomal degradation of internalized receptors. nih.govoup.com

Mutations in the V2R can also affect these regulatory processes. For instance, certain mutations associated with nephrogenic diabetes insipidus can lead to constitutive, agonist-independent desensitization and internalization of the receptor, effectively rendering it non-functional. pnas.org

The table below summarizes key research findings related to V2 receptor desensitization and internalization in response to vasopressin analogs.

| Experimental Model | Agonist | Key Findings | Reference |

| HEK-293 cells expressing V2R-GFP | Arginine Vasopressin (AVP) | AVP stimulation leads to redistribution of V2R from the plasma membrane to endocytic vesicles. | pnas.org |

| Polarized renal cell line (MDCK) expressing V2R-GFP | dDAVP | dDAVP-induced internalization of the V2R is dose-dependent. | nih.gov |

| Polarized renal cell line (MDCK) expressing V2R-GFP | dDAVP | After internalization, the V2R is targeted to late endosomes/lysosomes for degradation. | nih.gov |

| Rat models | DDAVP | Intramuscular injection of DDAVP led to a total loss of kidney V2 receptors. | oup.com |

| Cultured cells expressing V1a and V2 receptors | (8)Arg-vasopressin | V2R internalization is enhanced by both arrestin-2 and arrestin-3. | nih.gov |

| Cultured cells expressing V2 receptors | (8)Arg-vasopressin | Internalization of the V2 receptor requires dynamin GTPase activity. | nih.gov |

Table 1. Summary of Research on V2 Receptor Desensitization and Internalization

Analytical Chemistry and Quality Control of Desmopressin Trifluoroacetate Salt

Advanced Chromatographic Method Development and Validation

Chromatographic techniques are the cornerstone of analytical testing for Desmopressin (B549326), providing the means to separate, identify, and quantify the compound and its potential impurities with high specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for determining the purity and assay of Desmopressin. Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing a non-polar stationary phase and a polar mobile phase.

A typical RP-HPLC method for Desmopressin analysis involves a C18 column and a mobile phase consisting of an aqueous component with an organic modifier, such as acetonitrile (B52724). ijpsonline.comnih.gov To improve peak shape and resolution, trifluoroacetic acid (TFA) is often added to the mobile phase to act as an ion-pairing agent. ijpsonline.comnih.gov Detection is commonly performed using ultraviolet (UV) spectrophotometry at a wavelength of 220 nm, where the peptide bond of Desmopressin absorbs. ijpsonline.comnih.gov

Method validation is conducted in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ijpsonline.comnih.gov Linearity is typically established over a concentration range relevant to the assay, with correlation coefficients (r²) greater than 0.999 demonstrating a strong linear relationship between concentration and peak area. ijpsonline.comresearchgate.net Accuracy is evaluated by recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, with relative standard deviation (RSD) values generally expected to be below 2%. nih.gov

Table 1: Example HPLC Method Parameters for Desmopressin Assay

| Parameter | Condition |

| Column | Chromolith® Performance RP-18e (150 x 4.6 mm, 5 µm) ijpsonline.com |

| Mobile Phase | Acetonitrile/Water (25:75, v/v) containing 0.1% TFA, pH 2.5 ijpsonline.com |

| Flow Rate | 1.6 mL/min ijpsonline.com |

| Column Temperature | 40°C ijpsonline.com |

| Detection | UV at 220 nm ijpsonline.com |

| Injection Volume | 20 µL |

| Run Time | 10 min |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved through the use of columns packed with sub-2 µm particles and instrumentation capable of handling higher backpressures.

For Desmopressin analysis, UHPLC methods can provide superior separation of closely related impurities from the main peak. A UHPLC-MS/MS method has been developed for the highly sensitive determination of Desmopressin in human plasma, demonstrating the capability of this technique for trace-level analysis. nih.gov This method achieved a lower limit of quantification (LLOQ) that is favorable for pharmacokinetic studies. nih.gov The enhanced resolution of UHPLC is also beneficial for stability-indicating assays, where it is crucial to separate degradation products from the intact drug.

Table 2: Comparison of Typical HPLC and UHPLC Performance Characteristics

| Feature | HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| System Pressure | Lower | Higher |

Gas Chromatography (GC) for Residual Solvents

Gas Chromatography (GC) is the standard method for the identification and quantification of residual solvents that may be present from the manufacturing process. thermofisher.cnvietnguyenco.vnshimadzu.com Since Desmopressin is a non-volatile peptide, headspace GC is the preferred technique. In this method, the sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC system.

The United States Pharmacopeia (USP) General Chapter <467> provides a harmonized method for residual solvent analysis. thermofisher.cnvietnguyenco.vn This method typically employs a G43 (volatiles) column and a flame ionization detector (FID). thermofisher.com Solvents are classified into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (less toxic) based on their risk to human health. shimadzu.coms4science.at The analytical procedure involves screening for the presence of these solvents and quantifying any that are detected.

Table 3: Common Residual Solvents and their USP Classifications

| Solvent | Class |

| Benzene | 1 |

| Acetonitrile | 2 |

| Methylene Chloride | 2 |

| Ethanol | 3 |

| Acetone | 3 |

Ion Chromatography for Counter-Ion Quantification (e.g., Trifluoroacetate (B77799) Content)

Ion Chromatography (IC) is a powerful technique for the determination of counter-ions, such as trifluoroacetate, which is present as a salt in this form of Desmopressin. lcms.cznih.govthermofisher.comchromatographyonline.comshimadzu.de Accurate quantification of the trifluoroacetate content is crucial for determining the true amount of the active Desmopressin moiety.

A common approach involves using a high-capacity anion-exchange column to separate trifluoroacetate from other anions. nih.gov Suppressed conductivity detection is often employed to enhance sensitivity. lcms.cznih.gov The method can be validated for parameters such as linearity, accuracy, and precision. Reagent-Free™ Ion Chromatography (RFIC™) systems offer the advantage of generating eluents electrolytically, which simplifies operation and improves method reproducibility. lcms.cz

Capillary Electrophoresis (CE) for Charge Variant Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charge variants of biopharmaceuticals like Desmopressin. nih.govnih.govmdpi.comresearchgate.netsciex.com Charge heterogeneity can arise from various post-translational modifications or degradation pathways, such as deamidation, which can impact the efficacy and safety of the product.

Capillary Zone Electrophoresis (CZE) is a commonly used mode of CE for this purpose. In CZE, analytes are separated based on their mass-to-charge ratio in an electric field. The use of a background electrolyte (BGE) with a specific pH is critical for achieving optimal separation of charge variants. For complex biologics, imaged capillary isoelectric focusing (iCIEF) is another powerful CE technique that separates molecules based on their isoelectric point (pI). nih.govresearchgate.net

Spectrophotometric and Spectrofluorometric Assays for Quantification

While chromatographic methods are preferred for their specificity, spectrophotometric and spectrofluorometric methods can be employed for the quantification of Desmopressin, particularly in certain formulations or for rapid screening purposes.

UV-Vis spectrophotometry can be used for the direct quantification of Desmopressin by measuring its absorbance at a specific wavelength, typically around 220 nm. nih.gov However, this method is susceptible to interference from other UV-absorbing substances.

Spectrofluorometric methods can offer higher sensitivity and selectivity. nih.gov These methods may involve derivatization of Desmopressin with a fluorescent reagent to enhance its detection. researchgate.netresearchgate.net For instance, a pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) can be performed, followed by HPLC separation and fluorescence detection. researchgate.netnih.gov The fluorescence intensity is proportional to the concentration of the derivatized Desmopressin. These methods can achieve very low limits of detection, making them suitable for the analysis of low-dose formulations. researchgate.netresearchgate.net

Table 4: Summary of Analytical Techniques for Desmopressin (trifluoroacetate salt)

| Analytical Technique | Primary Application | Key Advantages |

| HPLC | Purity and Assay | Robust, reliable, well-established |

| UHPLC | Enhanced Resolution of Impurities | High speed, high resolution, low solvent use |

| Headspace GC | Residual Solvents | Specific for volatile impurities |

| Ion Chromatography | Counter-Ion Quantification | Accurate quantification of salt content |

| Capillary Electrophoresis | Charge Variant Analysis | High resolution for charge-based separations |

| Spectrophotometry/Spectrofluorometry | Quantification | Rapid, sensitive (spectrofluorometry) |

Peptide Mapping and Sequence Verification Methodologies

Peptide mapping is a powerful technique used to confirm the primary structure of a protein or peptide therapeutic like Desmopressin. It involves the specific cleavage of the peptide into smaller fragments, which are then analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).

Enzymatic Digestion: The process begins with the enzymatic digestion of Desmopressin. Trypsin is a commonly used enzyme for this purpose as it specifically cleaves the peptide chain at the carboxyl side of lysine (B10760008) and arginine residues. nih.gov To minimize artificially induced modifications such as deamidation of asparagine residues during the sample preparation, careful control of the digestion conditions is critical. nih.gov Studies have shown that using Tris buffer, particularly at lower concentrations, and the addition of organic solvents like acetonitrile can reduce the levels of such artifacts. nih.gov

Chromatographic Separation and Mass Spectrometric Detection: The resulting peptide fragments are then separated using reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an acidifier like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile. nih.govijpsjournal.com The separated fragments are then detected and identified by a mass spectrometer. waters.comnih.gov The mass-to-charge ratio (m/z) of each fragment is determined, and this information is used to reconstruct the sequence of the original peptide. For Desmopressin, a common mass transition monitored is from m/z 535.5 to 328.3. nih.gov This "fingerprint" of the molecule is compared to a reference standard to confirm the identity and sequence of Desmopressin.

A summary of typical conditions for peptide mapping of Desmopressin is provided in the table below.

| Parameter | Condition |

| Enzyme | Trypsin nih.gov |

| Digestion Buffer | Tris buffer nih.gov |

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govijpsjournal.com |

| Stationary Phase | C18 column nih.govijpsjournal.com |

| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Detection | Mass Spectrometry (MS) waters.comnih.gov |

Development of Reference Standards and Impurity Standards

The availability of well-characterized reference and impurity standards is fundamental for the accurate and reliable analysis of Desmopressin.

Reference Standards: A Desmopressin reference standard is a highly purified and well-characterized sample of the drug substance. It serves as the benchmark against which production batches are compared. The United States Pharmacopeia (USP) provides a Desmopressin Acetate (B1210297) Reference Standard. usp.org These standards are used for identification, purity tests, and assays.

Impurity Standards: Impurities in a drug substance can arise from the manufacturing process, degradation of the drug product, or interaction with the container closure system. The identification, quantification, and control of these impurities are critical for ensuring the safety and efficacy of the drug. Several potential impurities of Desmopressin have been identified and are available as reference standards. synzeal.compharmaffiliates.com These include process-related impurities and degradation products. For instance, "Desmopressin EP Impurity A" is a known related substance. synzeal.com The availability of these impurity standards is crucial for developing and validating analytical methods capable of detecting and quantifying them at very low levels.

The following table lists some of the known impurities of Desmopressin.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Desmopressin EP Impurity A synzeal.com | C46H63N13O13S2 | 1070.2 |

| Desmopressin - Impurity A (Trifluoroacetate Salt) pharmaffiliates.com | C48H64F3N13O15S2 | 1184.23 |

| Desmopressin - Impurity C (Trifluoroacetate Salt) pharmaffiliates.com | C48H64F3N13O15S2 | 1184.23 |

Validation of Analytical Methods According to ICH Guidelines

All analytical methods used for the quality control of Desmopressin must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R2) guideline on Validation of Analytical Procedures. fda.gov Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.

A typical validation of an HPLC method for Desmopressin would include the following parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpsjournal.com This is often demonstrated by performing forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. ijpsjournal.com

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For Desmopressin, linearity has been demonstrated over concentration ranges such as 0.5-100 μg/mL. nih.govresearchgate.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values. ijpsonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. ijpsonline.com

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For Desmopressin, an LOD of 0.05 μg/mL has been reported. researchgate.net

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. An LOQ of 0.5 μg/mL has been reported for Desmopressin. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijpsjournal.com

The table below summarizes typical validation parameters for an HPLC method for Desmopressin.

| Validation Parameter | Typical Acceptance Criteria/Value |

| Linearity (r²) | >0.999 ijpsonline.comresearchgate.net |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | <2% for repeatability, <5% for intermediate precision ijpsonline.com |

| LOD | 0.05 µg/mL researchgate.net |

| LOQ | 0.5 µg/mL researchgate.net |

Chemical Stability and Degradation Pathways of Desmopressin Trifluoroacetate Salt

Forced Degradation Studies (Stress Testing)

Forced degradation studies of Desmopressin (B549326) involve exposing it to hydrolytic, oxidative, photolytic, and thermal stress conditions to provoke and identify potential degradation products.

The stability of Desmopressin is highly dependent on pH. researchgate.netdshs-koeln.de Studies have shown that its degradation is accelerated in both acidic and basic environments, while it exhibits greater stability in a slightly acidic medium. researchgate.net

Acidic Conditions: In acidic environments (e.g., 0.1 N HCl), Desmopressin undergoes significant degradation. nih.govafricaresearchconnects.com One of the primary degradation pathways under acidic stress is deamidation, where the amide groups in glutamine or asparagine residues are converted into carboxylic acids, often through a succinimide intermediate. nsf.gov This results in a degradant with a mass difference of only one mass unit compared to the parent compound. nsf.gov Another acid-catalyzed degradation involves the hydrolysis of peptide bonds. nsf.gov Studies have established the degradation pathway under acidic conditions, and methods have been developed to determine Desmopressin in the presence of its acid-induced degradants. nih.govafricaresearchconnects.com

Basic Conditions: Desmopressin is also unstable under basic conditions. researchgate.netdshs-koeln.de At high pH, the rate of degradation is significantly faster than in acidic or neutral solutions. dshs-koeln.de Degradation pathways under basic stress can include disulfide bond cleavage and peptide bond hydrolysis. nsf.gov

Neutral Conditions: While more stable than in acidic or basic media, degradation can still occur under neutral conditions. The optimal stability for Desmopressin acetate (B1210297) in aqueous solution has been reported to be between pH 4 and 5. researchgate.net

| Condition | Observed Degradation Pathways | Stability Profile | Reference |

|---|---|---|---|

| Acidic (e.g., 0.1 N HCl) | Deamidation, Peptide Bond Hydrolysis | Unstable, degradation is accelerated. | researchgate.netnih.govnsf.gov |

| Neutral (pH ~7) | More stable than under acidic or basic conditions. | Relatively stable, but optimal stability is at pH 4-5. | researchgate.net |

| Basic | Disulfide Bond Cleavage, Peptide Bond Hydrolysis | Unstable, significant and rapid degradation. | researchgate.netdshs-koeln.densf.gov |

Oxidation is a significant degradation pathway for Desmopressin. nsf.gov The molecule contains a disulfide bond and amino acid residues that are susceptible to oxidation.

Disulfide Bond Cleavage: The cyclic structure of Desmopressin is maintained by a disulfide bond between cysteine residues at positions 1 and 6. This bond can be cleaved under oxidative stress or through thiol-disulfide exchange reactions. nsf.govnih.gov For instance, incubation with reduced glutathione (B108866) (GSH), a biological thiol, leads to the degradation of Desmopressin through such exchange reactions. nih.govresearchgate.nettandfonline.com The extent of this degradation is dependent on the concentration of glutathione and the pH of the medium. nih.gov Studies showed that in the presence of 0.01%, 0.1%, and 1% of reduced glutathione, 6.1%, 19.4%, and 52.1% of Desmopressin were degraded, respectively. nih.gov

Oxidation of Amino Acid Residues: Other amino acid residues within the peptide sequence can also be susceptible to oxidation, leading to the formation of various oxidation products.

Exposure to light, particularly sunlight, can accelerate the decomposition of Desmopressin. researchgate.net Photolytic degradation involves the absorption of light energy, which can lead to chemical changes in the molecule. pharmaguideline.com Therefore, to ensure stability, Desmopressin and its formulations should be protected from direct sunlight and excessive light exposure during storage. fresenius-kabi.us

Desmopressin is sensitive to heat. researchgate.net High temperatures significantly accelerate its decomposition, making thermal stability a critical parameter, especially during manufacturing processes like the preparation of orodispersible films. researchgate.netnih.gov Studies have focused on improving thermal stability by using stabilizing excipients. nih.gov For routine storage, it is recommended to keep Desmopressin (trifluoroacetate salt) at -20°C. caymanchem.com

| Stress Factor | Effect on Desmopressin | Key Considerations | Reference |

|---|---|---|---|

| Oxidation | Causes disulfide bond cleavage and oxidation of amino acid residues. | Susceptible to biological thiols like glutathione. | nsf.govnih.gov |

| Light (Photolysis) | Accelerates decomposition. | Protection from direct sunlight is required. | researchgate.netfresenius-kabi.us |

| Heat (Thermal) | Accelerates decomposition. | Sensitive to high temperatures during manufacturing and storage. | researchgate.netnih.gov |

Identification and Characterization of Degradation Products

The identification of degradation products is essential for understanding the degradation pathways and ensuring the quality of the drug substance. Modern analytical techniques, particularly mass spectrometry, are pivotal in this process.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating, detecting, and identifying impurities and degradation products of Desmopressin. liwei-peptide.com

LC-MS/MS: Tandem mass spectrometry (MS/MS) provides structural information about the degradants. In MS/MS analysis of Desmopressin, the doubly charged ion [M+2H]²⁺ is often the most abundant precursor ion due to the presence of a highly basic arginine residue. dshs-koeln.de Collision-induced dissociation of this precursor ion generates specific fragment ions that can be used for structural elucidation of both the parent drug and its degradation products. dshs-koeln.de

High-Resolution MS (HRMS): High-resolution mass spectrometers, such as Orbitrap-based systems, are crucial for accurately determining the elemental composition of degradation products. nsf.gov This is particularly important for distinguishing between species with very close molecular weights, such as a deamidation product and an isotopic peak of the parent drug, which may only differ by a very small mass-to-charge ratio (m/z). nsf.gov For example, HRMS has been used to study the deamidation of Desmopressin under acidic conditions. nsf.gov In another study, mass spectroscopy performed on acid-induced degradants revealed a molecular ion peak at an m/z of 1129.3. nih.gov LC-MS has also been used to identify conjugates formed from thiol/disulfide exchange reactions, with measured m/z values of 1376.50, 1683.40, and 2138 corresponding to the expected conjugate masses. nih.gov

These advanced mass spectrometric techniques enable the sensitive and specific detection and characterization of Desmopressin degradation products, providing critical insights into its stability profile. nsf.govnih.govresearchgate.net

NMR Spectroscopy for Structural Elucidation of Degradants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of molecules, including peptide degradants. tricliniclabs.comhyphadiscovery.com For a complex peptide like desmopressin, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to resolve its structure and that of its degradation products. nih.govresearchgate.net

1D NMR spectra, such as ¹H NMR, provide initial information about the chemical environment of protons within the molecule. researchgate.net However, due to the complexity and potential for signal overlap in peptides, 2D NMR techniques are often essential for complete structural assignment. uzh.ch

Common 2D NMR experiments used in the analysis of peptide degradants include:

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for assigning protons within amino acid spin systems. tricliniclabs.com

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just adjacent ones. This is particularly useful for identifying all the protons belonging to a specific amino acid residue. tricliniclabs.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. This is crucial for determining the three-dimensional conformation of the peptide and identifying structural changes in degradants that might arise from isomerization or cleavage. tricliniclabs.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. It aids in assigning carbon and nitrogen signals in the peptide backbone and side chains. tricliniclabs.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and heteronuclei (typically over two or three bonds), which helps in connecting different amino acid residues and identifying modifications to the peptide structure. tricliniclabs.com

In the context of desmopressin degradation, if a peptide bond is hydrolyzed, new C-terminal and N-terminal residues are formed. NMR can detect the resulting changes in the chemical shifts of the protons and carbons near the cleavage site. Similarly, if deamidation of the asparagine or glutamine residue occurs, the change from a primary amide to a carboxylic acid group can be clearly observed through shifts in the signals of the associated protons and carbons. nsf.gov For degradants where mass spectrometry (MS) indicates a mass change, NMR provides the definitive structural information to pinpoint the exact location and nature of the chemical modification. veeprho.com

Degradation Kinetics and Mechanism Elucidation

The degradation of desmopressin can proceed through several chemical pathways, with the rate of degradation (kinetics) being highly dependent on environmental factors such as pH, temperature, and light. researchgate.net The primary mechanisms of degradation for peptides like desmopressin include hydrolysis, deamidation, and oxidation.

Hydrolysis: This involves the cleavage of peptide bonds, leading to the formation of smaller peptide fragments. This process is highly influenced by pH, with accelerated degradation observed in both acidic and basic conditions. veeprho.comresearchgate.net Studies have shown that desmopressin is most stable in a pH range of 4 to 5. researchgate.net

Deamidation: Deamidation is a common degradation pathway for peptides containing asparagine (Asn) and glutamine (Gln) residues. nsf.gov In this reaction, the side-chain amide group is hydrolyzed to a carboxylic acid. For desmopressin, which contains both Asn and Gln, deamidation can lead to the formation of degradants with a mass increase of one unit, which can be challenging to separate from the parent compound. nsf.gov The mechanism often proceeds through a cyclic succinimide intermediate, particularly for asparagine residues. nsf.gov

Oxidation: The methionine (Met) and cysteine (Cys) residues in peptides are susceptible to oxidation. Desmopressin contains a disulfide bond between two cysteine residues, which can be a target for oxidative and reductive cleavage. veeprho.comnih.gov Oxidation of the disulfide bond or other susceptible residues can lead to a loss of biological activity.

Forced degradation studies are often employed to investigate these pathways. In these studies, desmopressin is subjected to stress conditions (e.g., high temperature, extreme pH, oxidative agents) to accelerate the formation of degradants. ijpsjournal.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the degradants, and Mass Spectrometry (MS) is used for their initial identification based on mass-to-charge ratios. veeprho.comnih.gov

A study on the interaction of desmopressin with reduced glutathione (GSH), a component of the antioxidant defense system, demonstrated that thiol-disulfide exchange reactions can occur. nih.gov This leads to the formation of conjugates between desmopressin and glutathione, representing a significant degradation pathway, especially in environments where reducing agents are present. nih.gov The extent of this degradation was found to be dependent on both pH and the concentration of GSH. nih.gov

| Degradation Pathway | Description | Key Residues Involved | Influencing Factors |

|---|---|---|---|

| Hydrolysis | Cleavage of peptide bonds in the backbone. | All peptide bonds | Acidic and basic pH, high temperature |

| Deamidation | Conversion of a side-chain amide to a carboxylic acid. | Asparagine (Asn), Glutamine (Gln) | pH, temperature |

| Oxidation | Addition of oxygen atoms. | Cysteine (disulfide bond) | Oxidizing agents, light |

| Thiol-Disulfide Exchange | Reaction with sulfhydryl compounds leading to disulfide bond cleavage and conjugate formation. | Cysteine (disulfide bond) | Presence of reducing agents (e.g., Glutathione) |

Impact of Excipients and Formulation Components on Chemical Stability

Excipients are essential components of pharmaceutical formulations, but they can also interact with the active pharmaceutical ingredient (API) and affect its stability. For a peptide drug like desmopressin, the choice of excipients is critical to maintaining its integrity.

Common excipients in peptide formulations include:

Buffers: To maintain the pH of the formulation within the optimal range for stability (pH 4-5 for desmopressin). researchgate.netijpsjournal.com Phosphate (B84403) buffers are commonly used. ijpsjournal.com